Ethyl 4-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological and pharmaceutical applications[_{{{CITATION{{{_1{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate typically involves multiple steps, starting with the formation of the pyrazolo[1,5-a]triazolo[3,4-c]pyrazine core[_{{{CITATION{{{1{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a ...](https://www.mdpi.com/1420-3049/29/4/894). This can be achieved through a series of reactions including cyclization, condensation, and thioether formation[{{{CITATION{{{1{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a ...](https://www.mdpi.com/1420-3049/29/4/894)[{{{CITATION{{{2{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c .... The reaction conditions often require the use of strong bases or acids, and the process may be facilitated by catalysts to improve yield and selectivity[{{{CITATION{{{_1{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and reduce by-products[_{{{CITATION{{{_1{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a ...](https://www.mdpi.com/1420-3049/29/4/894)[{{{CITATION{{{_2{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or triethylamine (Et₃N).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Ethyl 4-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate has shown potential in biological studies, particularly in the development of new pharmaceuticals[_{{{CITATION{{{1{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a ...](https://www.mdpi.com/1420-3049/29/4/894)[{{{CITATION{{{_2{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....
Medicine: The compound has been investigated for its medicinal properties, including its potential use as an antimicrobial, anti-inflammatory, and anticancer agent[_{{{CITATION{{{2{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ...[{{{CITATION{{{_3{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....
Industry: In the chemical industry, this compound is used in the production of various pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism by which Ethyl 4-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate exerts its effects involves interactions with specific molecular targets and pathways[_{{{CITATION{{{1{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a ...](https://www.mdpi.com/1420-3049/29/4/894)[{{{CITATION{{{2{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c .... The compound may bind to enzymes or receptors, leading to the modulation of biological processes[{{{CITATION{{{1{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ...[{{{CITATION{{{_2{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar heterocyclic structure and are known for their antimicrobial and anticancer properties[_{{{CITATION{{{_2{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....
Triazolo[1,5-a]pyridines: These compounds also contain triazole and pyridine rings and exhibit diverse biological activities[_{{{CITATION{{{1{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a ...](https://www.mdpi.com/1420-3049/29/4/894)[{{{CITATION{{{_2{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....
Uniqueness: 1{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a ...](https://www.mdpi.com/1420-3049/29/4/894)[{{{CITATION{{{_2{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....
Biological Activity
Ethyl 4-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and research findings.
Chemical Structure and Properties
The compound features a tricyclic structure with multiple nitrogen atoms and a sulfanyl group. Its molecular formula is C20H20N6O2S, and it is characterized by the following functional groups:
- Triazole ring : Known for its pharmacological properties.
- Sulfanyl group : Contributes to its reactivity and biological interactions.
- Acetamido and benzoate moieties : Enhance solubility and bioavailability.
Pharmacological Profile
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit a wide range of biological activities including:
- Antimicrobial Activity : this compound has shown potential against various bacterial strains. Studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Anticancer Properties : The compound has been investigated for its cytotoxic effects on cancer cell lines. Preliminary studies indicate significant activity against breast carcinoma (MCF7) and colon carcinoma (HCT116), suggesting its potential as an anticancer agent .
- Anti-inflammatory Effects : The presence of the triazole moiety is associated with anti-inflammatory properties. Research on similar compounds has shown inhibition of pro-inflammatory cytokines in vitro .
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : The compound may bind to specific enzymes or receptors involved in disease pathways. For instance, triazole derivatives are known to inhibit DNA gyrase and topoisomerase IV, critical enzymes for bacterial DNA replication .
- Modulation of Signaling Pathways : Interaction with cellular signaling pathways can lead to altered cell proliferation and apoptosis in cancer cells .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various triazole derivatives including this compound against strains such as Staphylococcus aureus and Escherichia coli. Results indicated MIC values ranging from 0.125 to 8 μg/mL .
- Cytotoxicity Assessment : In vitro tests showed that the compound significantly inhibited the growth of MCF7 cells with an IC50 value indicating potent anticancer activity. The mechanism was attributed to induction of apoptosis through caspase activation .
Synthesis Methods
The synthesis of this compound typically involves:
- Preparation of Triazole Core : Multi-step organic reactions are employed to build the tricyclic structure.
- Functionalization Steps : Introduction of the acetamido and benzoate groups is achieved through nucleophilic substitution reactions involving appropriate precursors.
- Purification Techniques : High-performance liquid chromatography (HPLC) is commonly utilized to ensure the purity of the final product.
Properties
CAS No. |
1207041-75-5 |
---|---|
Molecular Formula |
C24H20N6O3S |
Molecular Weight |
472.52 |
IUPAC Name |
ethyl 4-[[2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C24H20N6O3S/c1-2-33-23(32)17-8-10-18(11-9-17)25-21(31)15-34-24-27-26-22-20-14-19(16-6-4-3-5-7-16)28-30(20)13-12-29(22)24/h3-14H,2,15H2,1H3,(H,25,31) |
InChI Key |
KIJKDPVUHLTABH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
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